molecular formula C8H8N2O B15201170 5-Methoxyimidazo[1,5-a]pyridine

5-Methoxyimidazo[1,5-a]pyridine

Cat. No.: B15201170
M. Wt: 148.16 g/mol
InChI Key: NBZLZPHCKLCDQA-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,5-a]pyridine is a chemical scaffold of significant interest in multidisciplinary research due to its favorable photophysical properties and potential biological activity. Compounds based on the imidazo[1,5-a]pyridine core are recognized for their high quantum yields, very large Stokes shifts, and good photostability . These characteristics make them highly valuable in the development of advanced optoelectronic devices, including Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs) . The methoxy substituent on the core structure is known to be a key modification that can help tune the fluorescence quantum yield and Stokes shift of these systems . Furthermore, this class of molecules is widely investigated in medicinal chemistry for their biological properties, serving as key building blocks in the synthesis of potential pharmacological agents . Researchers utilize this versatile heterocycle as a precursor for developing fluorescent sensors, ligands for coordination chemistry with metals like zinc and silver, and in the construction of more complex polycyclic architectures . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-5-9-6-10(7)8/h2-6H,1H3

InChI Key

NBZLZPHCKLCDQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=CN21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the cyclization of 2-picolylamines with nitroalkanes electrophilically activated in the presence of phosphorous acid in a polyphosphoric acid medium . This method is efficient and yields the desired imidazo[1,5-a]pyridine core.

Another approach involves the use of 2,6-dichloropyridine as the starting material, followed by a series of steps including methoxylation, nitration, amination, reduction, and cyclization . This multi-step process results in the formation of this compound with a good overall yield.

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that can be optimized for large-scale manufacturing. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications. The cyclocondensation of 2-picolylamines with nitroalkanes in the presence of polyphosphoric acid is one such method that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyimidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-Methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to the disruption of DNA synthesis and cell division . Additionally, the compound may interact with other cellular targets, contributing to its cytotoxic and immunosuppressive effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Imidazo[1,5-a]pyridine derivatives with varying substituents have been extensively studied. Key comparisons include:

Compound Substituents Key Properties Applications References
5-Methoxyimidazo[1,5-a]pyridine Methoxy at C5 Enhanced electron density, improved solvatochromism, moderate lipophilicity Fluorescent probes, drug discovery
5-Iodoimidazo[1,5-a]pyridine Iodo at C5 Halogen-bonding capability, increased molecular weight (244.03 g/mol) Radiolabeling, cross-coupling reactions
5-Bromo-7-chloroimidazo[1,5-a]pyridine Br at C5, Cl at C7 Electrophilic reactivity, dual halogen substituents (MW: 231.48 g/mol) Medicinal chemistry intermediates
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Pyridyl and hydroxyphenyl Dual binding sites, hydrophobic and hydrogen-bonding interactions Antibacterial agents (MIC50: 0.6–1.4 mg/mL)
Pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo core, diaryl groups Improved potency against drug-resistant M. tuberculosis Antituberculosis agents

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (>100 nm) and solvatochromic behavior, making them ideal for membrane dynamics studies. For example:

  • This compound displays red-shifted emission in polar solvents due to the electron-donating methoxy group, enabling visualization of lipid bilayer hydration .
  • Halogenated derivatives (e.g., 5-iodo or 5-bromo) show reduced fluorescence quantum yields compared to methoxy-substituted analogs, likely due to heavy-atom effects .

Thermodynamic and Kinetic Profiles

  • Imidazo[1,5-a]pyridine-based protease inhibitors bind papain with Ki values of 13.75–99.30 mM, driven by hydrophobic and entropic interactions .
  • Methoxy substitution improves aqueous solubility but reduces membrane permeability compared to halogenated derivatives .

Q & A

Basic: What are the common synthetic routes for preparing 5-Methoxyimidazo[1,5-a]pyridine derivatives, and how do reaction conditions influence product yield?

Methodological Answer:
Synthesis typically involves cyclocondensation reactions or microwave-assisted protocols. For example, cyclocondensation of 2-(aminomethyl)pyridine derivatives with nitroethane in the presence of polyphosphoric acid (PPA) yields imidazo[1,5-a]pyridines via a 5-exo-trig cyclization mechanism . Microwave-assisted methods (e.g., using MoO₂Cl₂(dmf)₂ as a catalyst) under argon atmosphere can achieve yields >80% by optimizing temperature (135°C) and reaction time (4 hours) . Solvent choice (e.g., dioxane), stoichiometry of reagents, and catalysts (e.g., DMAP) critically affect purity and yield.

Advanced: How can computational methods such as density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 model) calculates HOMO-LUMO gaps, ionization potentials, and electron affinity with <3 kcal/mol error . The Lee-Yang-Parr (LYP) correlation functional refines electron density distributions, enabling accurate prediction of reaction pathways (e.g., electrophilic substitution at the 3-position) . Basis sets like 6-31G* are recommended for geometry optimization and vibrational frequency analysis.

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound derivatives?

Methodological Answer:

  • 1H/13C NMR : Assigns substituent positions (e.g., methoxy group at C5) via chemical shifts (δ 3.8–4.2 ppm for OCH₃) and coupling constants .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ in ester derivatives) .
  • X-ray Diffraction : Resolves crystal packing influenced by π-stacking and C–H···N interactions .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ with <2 ppm error) .

Advanced: What strategies resolve contradictions in biological activity data observed for this compound derivatives across studies?

Methodological Answer:
Contradictions often arise from substituent variations or assay conditions. Strategies include:

  • Systematic SAR Studies : Modify substituents (e.g., bromine at C6/C8 enhances antimicrobial activity) .
  • Standardized Assays : Use consistent cell lines (e.g., Gram-negative E. coli ATCC 25922) and MIC protocols .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy group’s role in enzyme inhibition) .

Basic: What are the key considerations in designing a multi-step synthesis protocol for this compound?

Methodological Answer:

  • Protecting Groups : Use Boc groups to prevent unwanted side reactions .
  • Reaction Monitoring : TLC or HPLC to track intermediate formation.
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) or recrystallization .
  • Yield Optimization : Adjust catalysts (e.g., PPh₃) and solvent polarity .

Advanced: How do π-stacking interactions and intramolecular charge transfer affect the photophysical properties of this compound derivatives?

Methodological Answer:
The methoxy group enhances electron-donating capacity, promoting intramolecular charge transfer (ICT) and large Stokes shifts (~100 nm) . X-ray data show intermolecular π-stacking (3.5–4.0 Å spacing) stabilizes excited states, increasing fluorescence quantum yield (ΦF >0.5) . Substituents at C3 (e.g., cyano groups) further modulate emission wavelengths for blue-light applications .

Basic: What are the typical biological targets and in vitro assays for this compound derivatives?

Methodological Answer:

  • Antimicrobial Targets : Penicillin-binding proteins (PBPs) assessed via MIC assays .
  • Anticancer Targets : Topoisomerase II inhibition evaluated using MTT assays (e.g., IC₅₀ <10 μM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition with IC₅₀ ~50 nM) .

Advanced: How can chemoselectivity challenges be addressed in functionalizing this compound at specific positions?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., –NH₂ at C2) to steer electrophilic substitution to C7 .
  • Protection/Deprotection : Use Boc groups for selective bromination at C6/C8 .
  • Catalytic Control : Pd-mediated cross-coupling for C3 functionalization .

Basic: What safety protocols are essential when handling reactive intermediates during synthesis?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Perform reactions in fume hoods (e.g., bromination releases HBr gas) .
  • Waste Management : Segregate halogenated waste for certified disposal .

Advanced: What mechanistic insights explain byproduct formation during imidazo[1,5-a]pyridine synthesis, and how can they be minimized?

Methodological Answer:
Byproducts arise from incomplete cyclization or over-oxidation. For example, incomplete 5-exo-trig cyclization in Scheme 2 () generates dihydro intermediates. Strategies:

  • Temperature Control : Maintain 110°C to avoid decomposition .
  • Catalyst Tuning : Use MoO₂Cl₂(dmf)₂ to suppress side reactions .
  • Stoichiometry : Limit nitroethane to 5 equivalents to prevent over-alkylation .

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